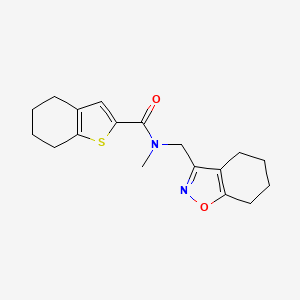![molecular formula C16H26N6O2 B5629889 2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted [5+1] double Michael addition reactions. A study by Islam et al. (2017) developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives via cascade cyclization, yielding products in excellent yields (up to 98%) from divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by X-ray crystallography and NMR techniques. For example, the crystal structure analysis by Zeng et al. (2013) revealed that these compounds prefer a chair conformation for the cyclohexanone unit and exhibit intermolecular hydrogen bonding and π–π stacking interactions, which are significant for crystal packing (Zeng et al., 2013).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is a key step in their synthesis. These compounds can introduce a variety of substituents, demonstrating their versatile reactivity and potential for further functionalization (Yang et al., 2008).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazole-5-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-20(2)9-10-22-11-16(4-3-13(22)23)5-7-21(8-6-16)15(24)14-17-12-18-19-14/h12H,3-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUQWVXAAXDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)



![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)
![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)